

JTK-853: A Powerful Tool for Interrogating HCV Polymerase Function

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Compound of Interest

Compound Name: Jtk-853

Cat. No.: B608258

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

JTK-853 is a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.^{[1][2][3]} As a highly specific inhibitor, **JTK-853** serves as an invaluable research tool for elucidating the intricacies of HCV polymerase function, dissecting the mechanisms of viral replication, and profiling the emergence of drug resistance. This document provides detailed application notes and experimental protocols for utilizing **JTK-853** in the laboratory setting.

JTK-853 distinguishes itself by binding to the palm I site of the HCV polymerase, a mechanism distinct from many other palm site inhibitors.^{[1][4]} This interaction effectively blocks the polymerase's enzymatic activity.^[5] Structural analyses have revealed that **JTK-853** associates not only with the palm site but also with the β -hairpin region of the polymerase.^[3] Its potent antiviral activity has been demonstrated against genotype 1 HCV replicons, with a low nanomolar 50% inhibitory concentration (IC₅₀).^{[1][3]}

Data Presentation

In Vitro Activity of JTK-853

Parameter	HCV Genotype/Strain	Value (μM)	Notes
IC50	1b (Con1)	0.00832	Inhibition of RdRp activity. [1]
1b (BK)	0.0178	Inhibition of RdRp activity. [1]	
1a (H77)	0.0173	Inhibition of RdRp activity. [1]	
2	>10	Inhibition of RdRp activity. [1]	
3	0.277	Inhibition of RdRp activity. [1]	
4	0.214	Inhibition of RdRp activity. [1]	
EC50	1b (Con1)	0.0347	Antiviral activity in replicon cells. [1]
1a (H77)	0.378	Antiviral activity in replicon cells. [1]	
EC90	1b (Con1)	0.146	Antiviral activity in replicon cells. [1]
1a (H77)	1.09	Antiviral activity in replicon cells. [1]	

JTK-853 Resistance Mutations in HCV Polymerase

Mutation	Location	Fold Change in EC50 (vs. Wild-Type)
C316Y	Palm I Site	-
M414T	Palm I Site	44
C445F	Palm I Site	5
Y448H	Palm I Site	6
Y452H	Palm I Site	-
L466V	Palm I Site	21

Note: Fold change data is based on the Con1 replicon.^[6] The C316Y and Y452H mutations were identified as predominant resistance mutations in an in vitro selection study, though specific fold-change values were not provided in the search results.^{[1][4]}

Experimental Protocols

HCV RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay measures the ability of **JTK-853** to directly inhibit the enzymatic activity of purified HCV RdRp.

Materials:

- Purified recombinant HCV NS5B polymerase
- RNA template (e.g., poly(A)) and primer (e.g., oligo(U))
- Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
- Radiolabeled rNTP (e.g., [α -³²P]UTP or [³H]UTP)
- Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
- **JTK-853** dissolved in DMSO

- Scintillation fluid and counter

Protocol:

- Prepare a reaction mixture containing the assay buffer, RNA template, and primer.
- Add varying concentrations of **JTK-853** (or DMSO as a vehicle control) to the reaction mixture.
- Initiate the reaction by adding the purified HCV RdRp enzyme.
- Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Start the polymerization by adding the rNTP mix, including the radiolabeled rNTP.
- Incubate for an additional period to allow for RNA synthesis.
- Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).
- Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).
- Collect the precipitated RNA on a filter membrane.
- Wash the filter to remove unincorporated radiolabeled rNTPs.
- Measure the radioactivity on the filter using a scintillation counter.
- Calculate the percent inhibition of RdRp activity for each **JTK-853** concentration and determine the IC₅₀ value.

HCV Replicon Assay for Antiviral Activity

This cell-based assay assesses the antiviral activity of **JTK-853** by measuring the inhibition of HCV RNA replication in a replicon system.

Materials:

- Huh-7 cells stably expressing an HCV subgenomic replicon containing a reporter gene (e.g., luciferase).
- Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).
- **JTK-853** dissolved in DMSO.
- Luciferase assay reagent.
- Luminometer.

Protocol:

- Seed the HCV replicon cells in a 96-well plate at an appropriate density.
- Allow the cells to adhere overnight.
- Prepare serial dilutions of **JTK-853** in cell culture medium.
- Remove the existing medium from the cells and add the medium containing the different concentrations of **JTK-853** (or DMSO as a vehicle control).
- Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
- After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
- Calculate the percent inhibition of HCV replication for each **JTK-853** concentration and determine the EC₅₀ and EC₉₀ values.

In Vitro Resistance Selection Study

This experiment is designed to identify the genetic mutations in the HCV polymerase that confer resistance to **JTK-853**.

Materials:

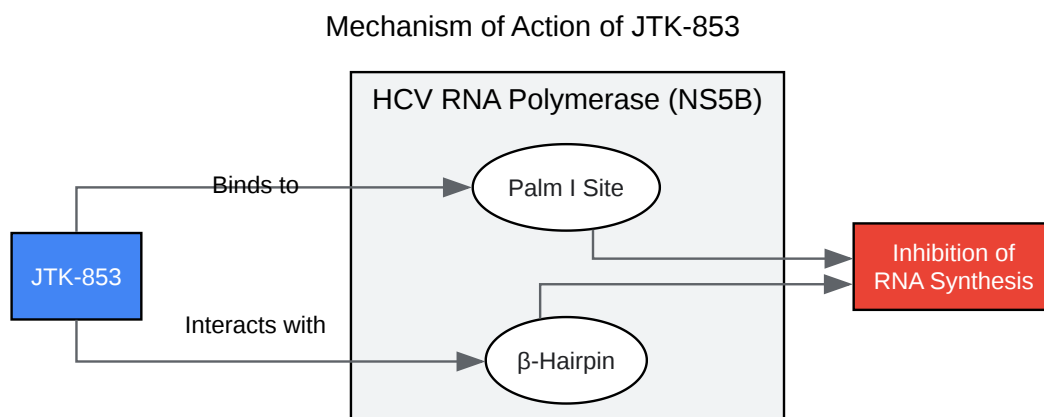
- HCV replicon cells.

- Cell culture medium with and without G418.
- **JTK-853**.

Protocol:

- Plate HCV replicon cells at a low density in the presence of a selective concentration of **JTK-853** (typically 2-10 times the EC50 value) and G418.
- Maintain the cells in culture, replacing the medium with fresh medium containing **JTK-853** and G418 every 3-4 days.
- Monitor the plates for the emergence of resistant colonies over several weeks.
- Isolate and expand the resistant colonies.
- Extract total RNA from the expanded resistant cell clones.
- Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5B coding region of the HCV replicon.
- Sequence the amplified NS5B DNA to identify mutations compared to the wild-type replicon sequence.
- Confirm that the identified mutations confer resistance by introducing them into a wild-type replicon and performing the HCV replicon assay as described above.

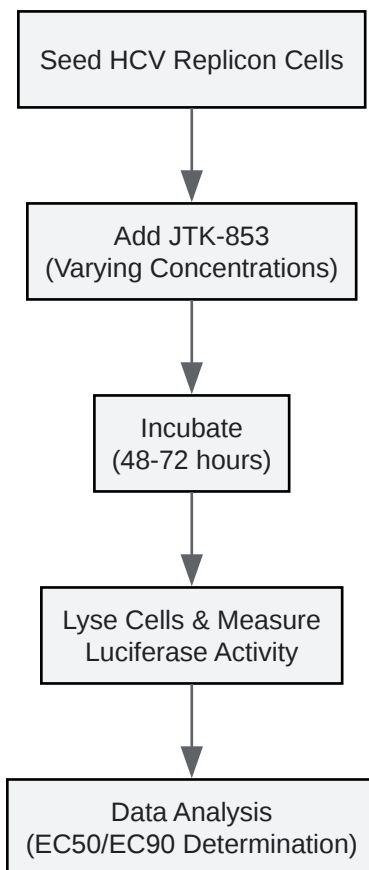
Visualizations



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Caption: Mechanism of **JTK-853** binding to the HCV polymerase.

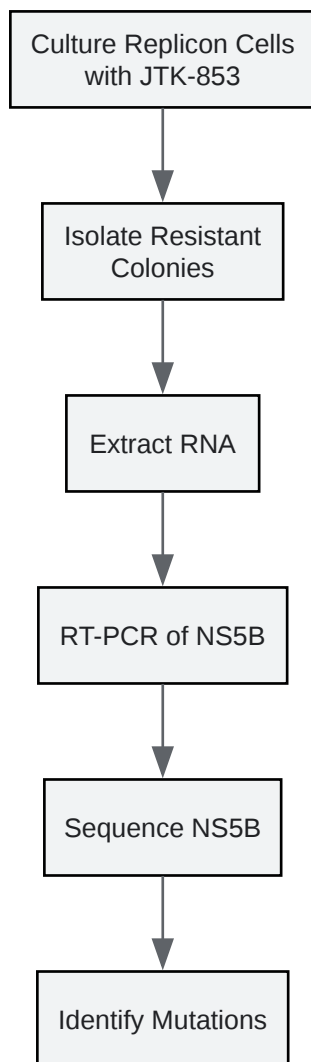
HCV Replicon Assay Workflow



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Caption: Workflow for determining the antiviral activity of **JTK-853**.

Resistance Selection Workflow



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Caption: Experimental workflow for identifying **JTK-853** resistance mutations.

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